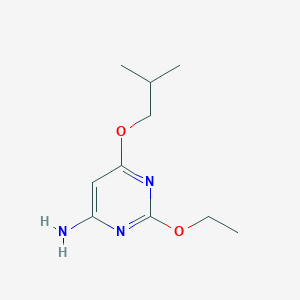
4-Cyano-3-methylbenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-methylbenzylamine is an organic compound with the molecular formula C9H10N2. It is a derivative of benzylamine, where the benzene ring is substituted with a cyano group (-CN) at the fourth position and a methyl group (-CH3) at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-3-methylbenzylamine can be synthesized through several methods. One common approach involves the reductive amination of 4-cyano-3-methylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction typically occurs under mild conditions and provides good yields of the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reductive amination processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high efficiency and cost-effectiveness. Additionally, purification steps such as crystallization or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitrile or amide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Cyano-3-methylbenzamide or 4-Cyano-3-methylbenzonitrile.
Reduction: 4-Amino-3-methylbenzylamine.
Substitution: Various substituted benzylamines depending on the electrophile used.
Scientific Research Applications
4-Cyano-3-methylbenzylamine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-3-methylbenzylamine depends on its specific applicationFor example, in enzyme-catalyzed reactions, the amine group can form covalent bonds with the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity . The cyano group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Cyano-3-methylbenzylamine can be compared with other benzylamine derivatives such as:
4-Cyano-2-methylbenzylamine: Similar structure but with the methyl group at the second position.
4-Cyano-3-ethylbenzylamine: Similar structure but with an ethyl group instead of a methyl group.
3-Cyano-4-methylbenzylamine: Similar structure but with the cyano and methyl groups swapped positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-(aminomethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5,10H2,1H3 |
InChI Key |
PENKYKIURLMEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



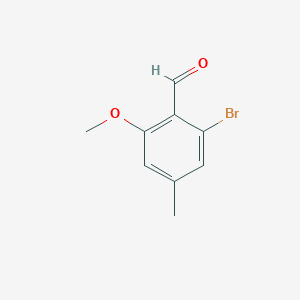
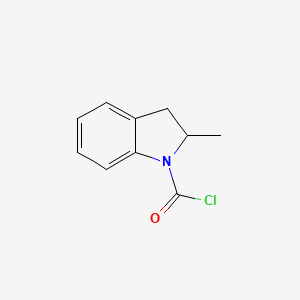
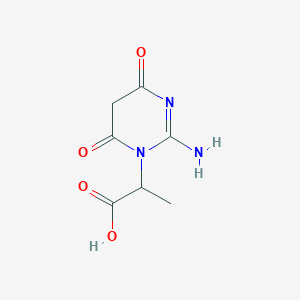
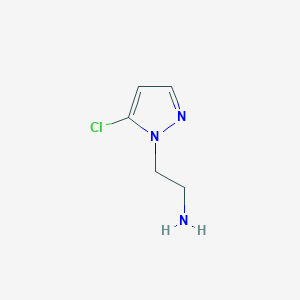

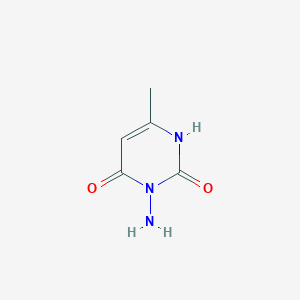
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
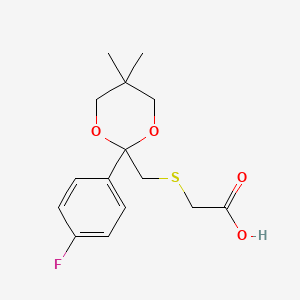
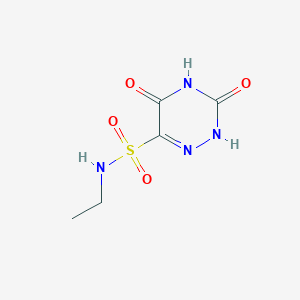
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)

![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
